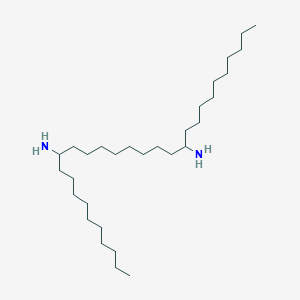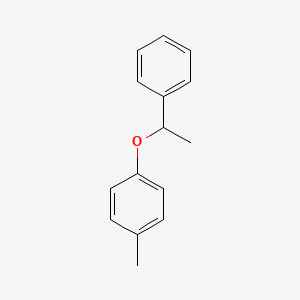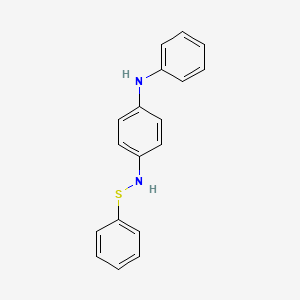
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound with the molecular formula C18H16N2S. This compound is a derivative of aniline and is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a benzene-1,4-diamine core. It is a white crystalline solid that can darken upon exposure to air due to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves the reaction of 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then hydrogenated to produce the desired compound . Another method involves the conversion of aniline to diphenyltriazine, followed by acid-catalysis to form 4-aminoazobenzene, which is then hydrogenated .
Industrial Production Methods
Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydroxide (NaOH) and other strong bases are often used under high-temperature conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring. This makes the ring more reactive and reduces the availability of the lone pair on the nitrogen for other reactions . The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.
p-Phenylenediamine: Used in hair dyes and as a precursor to aramid plastics and fibers.
1,4-Benzenediamine, N-phenyl-: Known for its use in various industrial applications.
Uniqueness
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
88047-04-5 |
|---|---|
Formule moléculaire |
C18H16N2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-N-phenyl-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H16N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14,19-20H |
Clé InChI |
HOJRLNYLWJVREN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)


![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
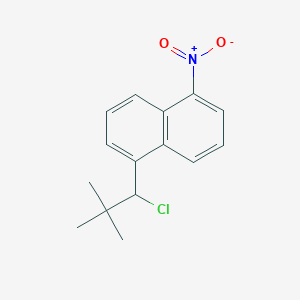

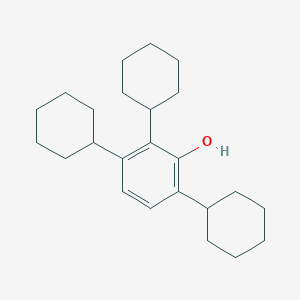

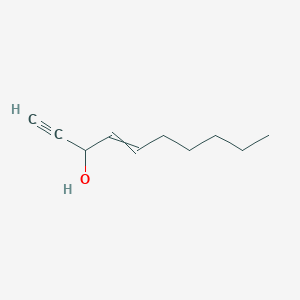
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)

